molecular formula C11H15NO B1266068 4-Tert-butylbenzamide CAS No. 56108-12-4

4-Tert-butylbenzamide

Cat. No.: B1266068
CAS No.: 56108-12-4
M. Wt: 177.24 g/mol
InChI Key: VIPMBJSGYWWHAO-UHFFFAOYSA-N
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Description

4-Tert-butylbenzamide is an organic compound with the molecular formula C₁₁H₁₅NO. It is a white to yellow crystalline powder that is used in various chemical applications. The compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which is further connected to an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylbenzamide can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The benzene ring in this compound can undergo electrophilic substitution reactions.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the substituent introduced to the benzene ring.

    Hydrolysis: The major products are p-tert-butylbenzoic acid and ammonia or an amine.

Scientific Research Applications

4-Tert-butylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group and the amide functionality play crucial roles in its binding affinity and specificity. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-4-tert-butylbenzamide
  • N-butyl-4-tert-butylbenzamide
  • N-benzyl-4-tert-butylbenzamide
  • N,N-dibenzyl-4-tert-butylbenzamide
  • N,N-dibutyl-4-tert-butylbenzamide

Uniqueness

4-Tert-butylbenzamide is unique due to its specific tert-butyl substitution on the benzene ring, which imparts distinct chemical and physical properties. This substitution affects its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPMBJSGYWWHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022295
Record name p-(tert-Butyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56108-12-4
Record name p-(tert-Butyl)benzamide
Source ChemIDplus
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Record name p-(tert-Butyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TERT-BUTYL)BENZAMIDE
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Record name P-(TERT-BUTYL)BENZAMIDE
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Synthesis routes and methods

Procedure details

0.255 g of bis(triphenylphosphine)-palladium(II) chloride, 7.36 g of 1-bromo-4-tert-butylbenzene, 3.12 g of formamide, 4.64 g of 4-dimethylamino-pyridine and 25 ml of dimethyl acetamide are placed in a 200 ml glass autoclave. The autoclave is closed, flushed with nitrogen three times and then 5 bars carbon monoxide are applied. The reaction mixture is heated to 120° C. and stirred for 18 hours. It is then cooled, and the solution is diluted with diethylether and water, and extracted. The aqueous phase is extracted by shaking 3 times with diethylether, and afterwards the organic phases are collected, dried over magnesium sulphate and concentrated. The oil obtained is chromatographed over silica gel. The yield of title compound is 33% (part of the product remains in the water phase). 1H-NMR: 1.35 (s, CMe3), 6.21 (br, NH2), 7.45 (d, Ph—H), 7.77 (d, Ph—H); 13C-NMR: 31.5 (CMe3), 35.4 (C—Me), 125.9 (2 Ph—CH), 127.6 (2 Ph—CH), 130.9 (Ph—C), 155.1 (Ph—C), 169.9 (CONH2).
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
4.64 g
Type
catalyst
Reaction Step Four
Quantity
0.255 g
Type
catalyst
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of aggregation on the fluorescence of compounds containing the 4-tert-butylbenzamide moiety?

A1: Research indicates that incorporating a this compound group into certain molecules can lead to aggregation-induced enhanced emission (AIEE). For example, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) exhibits significantly enhanced emission in condensed states like crystals, powders, and nanosheets compared to its solution state. [, ] This is attributed to the restriction of intramolecular rotations, specifically hindering the formation of a non-emissive twisted intramolecular charge transfer (TICT) state, thus favoring an emissive quasi-TICT state. [] Furthermore, three-dimensional packing arrangements, like the #-shaped cross stacking observed in N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, can amplify this effect through specific intermolecular interactions. []

Q2: How can this compound derivatives be used in catalysis?

A2: Bis(amidate) rare-earth metal complexes incorporating a cyclohexane-linked bis(this compound) ligand have demonstrated catalytic activity in organic synthesis. [, ] These complexes effectively catalyze the addition of amines to carbodiimides, yielding various guanidines with good functional group tolerance. [] Furthermore, they have proven successful in catalyzing the carboxylation of terminal alkynes with CO2 at ambient pressure, leading to the formation of propiolic acids. [] The Nd-based catalyst, in particular, exhibited superior reactivity in both reactions. [, ]

Q3: How does the structure of 4-tert-butylbenzanilides affect their activity against rice blast?

A3: Research on 4-tert-butylbenzanilides reveals a clear structure-activity relationship against the fungal pathogen Pyricularia oryzae, which causes rice blast disease. [] N-methyl-4-tert-butylbenzanilides generally display strong preventive activity. This activity is further enhanced by introducing substituents at the ortho-position of the aniline ring, particularly those derived from a hydroxy group. [] The 2'-hydroxy and 2'-ethoxycarbonyloxy derivatives emerged as the most potent compounds against rice blast. []

Q4: How does the coordination chemistry of aluminum change with different amide ligands, including this compound?

A4: The coordination mode of aluminum complexes derived from amides, including this compound, is influenced by factors such as steric hindrance, electronic properties of the amide substituents, and reaction conditions. [] Bulky substituents on the nitrogen atom of the amide generally favor the formation of tetracoordinated dimeric aluminum species with an eight-membered ring structure. [] In contrast, less bulky amides, like N-tert-butylalkylacetamides, can lead to pentacoordinated dimeric aluminum complexes. [] The presence of Lewis acidic aluminum species like AlMe3 can further influence the coordination mode by forming adducts. []

Q5: What are the analytical techniques used to study this compound derivatives?

A5: Various analytical techniques are employed to characterize and study this compound and its derivatives. Single-crystal X-ray diffraction is crucial for determining the solid-state structures of these compounds, providing insights into their packing arrangements and intermolecular interactions. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy helps elucidate the structure and dynamics of these molecules in solution. [] Furthermore, fluorescence spectroscopy is essential for investigating the AIEE properties of these compounds, providing information about their emission behavior in different states. [, , ] Electrochemical techniques, like differential pulse voltammetry (DPV), are also employed to study the interaction of these compounds with specific analytes, as demonstrated by the detection of adenosine phosphates using a this compound-derived triamide ligand. []

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